molecular formula C23H21N3O6S B11675951 Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate

Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate

Cat. No.: B11675951
M. Wt: 467.5 g/mol
InChI Key: XRHQVCGYZJHUHX-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoyl chloride with 2-phenylacetamide in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with ethyl 2-amino-4-methylthiophene-3-carboxylate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Cyclization: Acidic conditions, such as sulfuric acid.

Major Products Formed

    Reduction: 4-methyl-5-[(3-aminophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate.

    Hydrolysis: 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Similar structure but lacks the phenylacetamido group.

    4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

Uniqueness

Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H21N3O6S/c1-3-32-23(29)19-14(2)20(21(28)24-16-10-7-11-17(13-16)26(30)31)33-22(19)25-18(27)12-15-8-5-4-6-9-15/h4-11,13H,3,12H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

XRHQVCGYZJHUHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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